(S)-2-(tert-Butyldimethylsilyloxy)propanal
Overview
Description
(S)-2-(tert-Butyldimethylsilyloxy)propanal is an organic compound that features a tert-butyldimethylsilyloxy group attached to a propanal backbone. This compound is of significant interest in organic synthesis due to its unique reactivity and stability, which are imparted by the tert-butyldimethylsilyloxy group. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the silyl-protected intermediate. This intermediate is then subjected to oxidation to form the aldehyde group, completing the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis is facilitated by the robustness of the tert-butyldimethylsilyl protection and the efficiency of the oxidation step.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butyldimethylsilyloxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can be used to remove the tert-butyldimethylsilyloxy group.
Major Products Formed
Oxidation: (S)-2-(tert-Butyldimethylsilyloxy)propanoic acid.
Reduction: (S)-2-(tert-Butyldimethylsilyloxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(tert-Butyldimethylsilyloxy)propanal is utilized in several scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butyldimethylsilyloxy)propanal involves its reactivity as an aldehyde and the stability conferred by the tert-butyldimethylsilyloxy group. The aldehyde group can participate in nucleophilic addition reactions, while the silyl group protects the hydroxyl functionality during various synthetic transformations. The stereochemistry of the compound ensures that reactions proceed with high selectivity, making it a valuable chiral building block.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(tert-Butyldimethylsilyloxy)propanal
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- 2-(tert-Butyldimethylsilyloxy)butanal
Uniqueness
(S)-2-(tert-Butyldimethylsilyloxy)propanal is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyldimethylsilyloxy group provides stability and protection, making it a versatile intermediate in organic synthesis. Compared to its analogs, the (S)-configuration offers unique advantages in the synthesis of chiral molecules and in applications requiring high enantioselectivity.
Properties
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449609 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87727-28-4 | |
Record name | (S)-2-(tert-Butyldimethylsilyloxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-[(tert-butyldimethylsilyl)oxy]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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